7-Methylbenzo[d][1,2,3]thiadiazole
CAS No.: 78805-01-3
Cat. No.: VC6656152
Molecular Formula: C7H6N2S
Molecular Weight: 150.2
* For research use only. Not for human or veterinary use.
![7-Methylbenzo[d][1,2,3]thiadiazole - 78805-01-3](/images/structure/VC6656152.png)
Specification
CAS No. | 78805-01-3 |
---|---|
Molecular Formula | C7H6N2S |
Molecular Weight | 150.2 |
IUPAC Name | 7-methyl-1,2,3-benzothiadiazole |
Standard InChI | InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)10-9-8-6/h2-4H,1H3 |
Standard InChI Key | FYLCLXDGUCEWGD-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)N=NS2 |
Introduction
Chemical Identity and Structural Features
7-Methylbenzo[d] thiadiazole (CAS 78805-01-3) belongs to the benzo[d] thiadiazole family, distinguished by the fusion of a benzene ring with a 1,2,3-thiadiazole unit. The methyl substituent at position 7 introduces steric and electronic modifications that influence reactivity and intermolecular interactions. Key molecular parameters include:
Property | Value |
---|---|
Molecular Formula | C₈H₇N₂S |
Molecular Weight | 179.22 g/mol |
CAS Registry Number | 78805-01-3 |
Density | Not reported |
Melting Point | Not reported |
The planar structure of the fused aromatic system enables extensive π-conjugation, while the thiadiazole ring contributes electron-deficient character . X-ray crystallographic studies of related brominated derivatives, such as 4-(7-bromobenzo[d][1, thiadiazol-4-yl)morpholine, reveal nearly coplanar arrangements between the benzene and thiadiazole rings, with bond lengths indicative of delocalized electron density . Substitutions at the 7-position are anticipated to minimally perturb this planarity due to the methyl group’s small steric profile.
Synthetic Methodologies
Direct Cyclization Approaches
The parent benzo[d] thiadiazole scaffold is typically synthesized via cyclocondensation reactions between o-phenylenediamine derivatives and sulfur sources. For 7-methyl variants, precursor-directed functionalization is required. A plausible route involves:
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Methyl-substituted o-phenylenediamine synthesis: Nitration and reduction of toluene derivatives yield 3-methyl-1,2-benzenediamine.
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Thiadiazole ring closure: Treatment with thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂) under controlled conditions induces cyclization .
Post-Functionalization Strategies
Electronic Properties and Computational Insights
Electron-Deficient Character
The 1,2,3-thiadiazole ring imposes strong electron-withdrawing effects, lowering the lowest unoccupied molecular orbital (LUMO) energy compared to non-fused thiadiazoles. Density functional theory (DFT) calculations on isoBBT derivatives (benzo[1,2-d:4,5-d′]bis( thiadiazole)) reveal LUMO energies near -3.1 eV, comparable to fullerene acceptors . The methyl group in 7-methylbenzo[d] thiadiazole likely stabilizes the HOMO through inductive effects, enhancing charge transport anisotropy.
Aromaticity and Delocalization
Electron density delocalization analysis via EDDB (electron density of delocalized bonds) and GIMIC (gauge-including magnetically induced currents) methods indicates moderate aromaticity in the benzene ring (π-EDDB ≈ 1.2 ē) and weaker conjugation in the thiadiazole moiety . Bromine substitution at position 4 increases global delocalization by 0.06–0.1 ē, suggesting that methyl groups may exert similar but less pronounced effects .
Applications in Organic Electronics
Organic Photovoltaic (OPV) Components
The electron-accepting capability of benzo[d] thiadiazoles makes them candidates for non-fullerene acceptors. In isoBBT-based polymers, power conversion efficiencies exceeding 8% have been achieved due to broad absorption spectra (λₐᵦₛ ≈ 450–600 nm) and suitable energy level alignment . Methyl substitution could improve solubility in processing solvents like chlorobenzene, mitigating aggregation without significantly altering bandgaps.
Light-Emitting Diodes (OLEDs)
Thiadiazole derivatives exhibit intense fluorescence with quantum yields up to 0.45 in thin-film states . The rigid structure of 7-methylbenzo[d] thiadiazole reduces non-radiative decay pathways, potentially enhancing electroluminescence efficiency. Device architectures incorporating this compound as an electron-transport layer remain unexplored but merit investigation.
Challenges and Future Directions
Synthetic Scalability
Current methods for benzo[d] thiadiazole synthesis suffer from low yields (30–50%) and require hazardous reagents like S₂Cl₂ . Flow chemistry approaches could improve safety and efficiency, particularly for large-scale methylated derivative production.
Computational-Guided Design
Machine learning models trained on isoBBT datasets may predict optoelectronic properties of 7-methyl variants, accelerating materials discovery. Parameterization of methyl group effects on HOMO-LUMO gaps and charge mobility is critical for rational design.
Biological Testing
In vitro screening against cancer cell lines (e.g., HeLa, MCF-7) and pathogenic bacteria is essential to validate hypothetical pharmacological benefits. Structure-activity relationship (SAR) studies will clarify the methyl group’s role in potency and selectivity.
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